2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine
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Overview
Description
2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine is a complex heterocyclic compound. It features a unique structure that combines elements of benzothiophene and imidazopyrimidine, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzothiophene derivatives with imidazopyrimidine intermediates in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine: Shares a similar core structure but lacks the benzothiophene moiety.
5,6,6a,7,7a,12a-hexahydro-4H-benzo[d,e]benzothieno-[2,3-g]quinoline: Another related compound with a different arrangement of rings and functional groups.
Uniqueness
2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine stands out due to its unique combination of benzothiophene and imidazopyrimidine structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
81622-92-6 |
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Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
13-methyl-8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),11,13-tetraene |
InChI |
InChI=1S/C13H15N3S/c1-8-6-16-7-10-9-4-2-3-5-11(9)17-12(10)15-13(16)14-8/h6H,2-5,7H2,1H3,(H,14,15) |
InChI Key |
XEACFKMRYIASEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC3=C(NC2=N1)SC4=C3CCCC4 |
Origin of Product |
United States |
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